Fmoc-L-Lys(N3-Gly)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

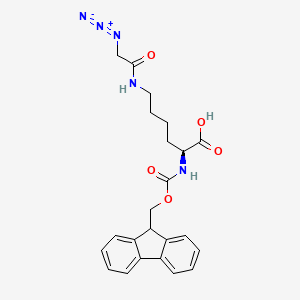

C23H25N5O5 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-6-[(2-azidoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H25N5O5/c24-28-26-13-21(29)25-12-6-5-11-20(22(30)31)27-23(32)33-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,29)(H,27,32)(H,30,31)/t20-/m0/s1 |

InChI Key |

IDSBAHSRCNJNIC-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CN=[N+]=[N-])C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CN=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-L-Lys(N3-Gly)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, stability, and applications of Fmoc-L-Lys(N3-Gly)-OH, a key building block in modern peptide chemistry and bioconjugation.

This compound is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and an azidoacetyl moiety on the lysine side chain, makes it an invaluable tool for the site-specific incorporation of an azide group into peptides. This azide functionality serves as a versatile chemical handle for subsequent modifications via "click chemistry," enabling the synthesis of complex peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C23H25N5O5 | [3] |

| Molecular Weight | 451.48 g/mol | [3] |

| CAS Number | 1198617-89-8 | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically >98% | [3] |

Stability Profile

The stability of this compound and its incorporated residue in a peptide chain is a critical consideration for its successful application.

| Condition | Stability | Notes |

| SPPS Deprotection | Stable | The azidoacetyl group is stable to the standard Fmoc deprotection conditions using piperidine.[7] |

| SPPS Cleavage | Stable | The side-chain functionality is resistant to cleavage from the resin and deprotection of other side-chain protecting groups using trifluoroacetic acid (TFA).[7] |

| Reducing Environments | Sensitive | The azide group can be reduced by common biological reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). This sensitivity should be considered when planning downstream applications with biological samples. |

| Temperature | Moderate Stability | While stable at recommended storage temperatures, prolonged exposure to high temperatures should be avoided as azide compounds can be thermally labile.[8] |

| Storage | Stable under recommended conditions | Recommended storage is at 2-8°C for short-term and -20°C for long-term storage to ensure stability for up to 12 months from the date of receipt.[2][3] |

Applications in Peptide Synthesis and Bioconjugation

The primary application of this compound is as a building block in Fmoc-based SPPS to introduce a site-specific azide handle into a peptide sequence. This azide group is a key component of bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions allow for the covalent ligation of the azide-containing peptide to a molecule bearing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN), respectively.[1]

This methodology is widely employed for:

-

Peptide-drug conjugates: Attaching cytotoxic drugs to targeting peptides.

-

Fluorescent labeling: Conjugating fluorophores for imaging studies.

-

PEGylation: Modifying peptides with polyethylene glycol to improve their pharmacokinetic properties.

-

Surface immobilization: Attaching peptides to solid supports for various assays.

-

Synthesis of complex peptide architectures: Creating branched or cyclic peptides.

Experimental Protocols

General Protocol for Incorporation of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a solid-phase resin.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

-

Coupling:

-

Prepare the coupling solution: Dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the coupling solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide with an alkyne-modified molecule in solution.

-

Peptide Dissolution: Dissolve the purified azide-containing peptide in a suitable solvent system, such as a mixture of water and DMSO or t-butanol.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule (1.5 equivalents) in the same solvent.

-

Prepare a fresh stock solution of sodium ascorbate (5 equivalents) in water.

-

Prepare a stock solution of copper(II) sulfate pentahydrate (1 equivalent) in water.

-

-

Reaction Setup:

-

To the dissolved peptide, add the alkyne-containing molecule.

-

Add the sodium ascorbate solution.

-

Add the copper(II) sulfate solution to initiate the reaction.

-

-

Reaction Progression: Stir the reaction mixture at room temperature, protecting it from light. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

-

Purification: Upon completion, purify the peptide conjugate by reverse-phase HPLC.

Synthesis of this compound

While a specific detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from the synthesis of similar compounds, such as Fmoc-L-Lys(N3)-OH.[9] The synthesis would likely involve the acylation of the side-chain amino group of Fmoc-L-Lys-OH with azidoacetic acid.

A potential synthetic pathway is as follows:

-

Starting Material: Begin with commercially available Fmoc-L-Lys-OH.

-

Acylation: React Fmoc-L-Lys-OH with an activated form of azidoacetic acid, such as azidoacetyl chloride or by using standard peptide coupling reagents (e.g., HBTU, HATU) to form the amide bond on the lysine side chain.

-

Purification: Purify the final product, this compound, by crystallization or column chromatography.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. Bot Detection [iris-biotech.de]

- 4. Fmoc-Lys(N3)-OH | Amino Acids 1 | CAS 159610-89-6 | Buy Fmoc-Lys(N3)-OH from Supplier InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reddit.com [reddit.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Lys(N3-Gly)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Lys(N3-Gly)-OH, a valuable building block in peptide synthesis and bioconjugation. The incorporation of an azidoacetyl group on the lysine side chain allows for the site-specific introduction of modifications through click chemistry, a powerful tool in drug development and chemical biology.[1][2] This document outlines the chemical properties, a detailed synthetic pathway, purification protocols, and the analytical characterization of the target compound.

Chemical Properties and Specifications

This compound is a white to off-white powder. Key specifications are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(azidoacetyl)-L-lysine | |

| Synonyms | Fmoc-L-Lys(azidoacetyl)-OH, Fmoc-Lys(N3-Gly)-OH | |

| Molecular Formula | C23H25N5O5 | [3][4] |

| Molecular Weight | 451.48 g/mol | [3][4] |

| CAS Number | 1198617-89-8 | [3] |

| Purity | Typically ≥96% | [4] |

| Storage | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the starting materials, Fmoc-L-Lys-OH and 2-azidoacetic acid, followed by a coupling reaction and subsequent purification.

Experimental Protocols

Step 1: Synthesis of 2-Azidoacetic Acid

This protocol describes the synthesis of 2-azidoacetic acid from 2-bromoacetic acid.

-

Materials: 2-bromoacetic acid, sodium azide (NaN3), deionized water, hydrochloric acid (HCl), ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

-

Procedure:

-

Dissolve 2-bromoacetic acid (1.0 eq) in deionized water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium azide (2.5-3.0 eq) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).[5]

-

After the reaction is complete, cool the mixture again in an ice bath and acidify to pH 1 with concentrated HCl.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4.

-

Remove the solvent under reduced pressure to yield 2-azidoacetic acid as an oil. The product can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This step involves the coupling of Fmoc-L-Lys-OH with the prepared 2-azidoacetic acid. This procedure is based on standard peptide coupling methodologies.

-

Materials: Fmoc-L-Lys-OH, 2-azidoacetic acid, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), N,N-dimethylformamide (DMF) or dichloromethane (DCM), diethyl ether.

-

Procedure:

-

Dissolve 2-azidoacetic acid (1.1 eq) and NHS or HOBt (1.1 eq) in anhydrous DMF or DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 eq) to the solution and stir for 1-2 hours at 0°C to activate the carboxylic acid.

-

In a separate flask, dissolve Fmoc-L-Lys-OH (1.0 eq) in anhydrous DMF.

-

Slowly add the activated 2-azidoacetic acid solution to the Fmoc-L-Lys-OH solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Remove the solvent under reduced pressure.

-

Take up the residue in a suitable solvent like ethyl acetate and wash with dilute acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and byproducts. A combination of recrystallization and column chromatography is typically employed.

Experimental Protocols

1. Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization should be determined empirically. Common choices for Fmoc-amino acids include mixtures of ethyl acetate/hexane, dichloromethane/hexane, or toluene.[6]

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in a refrigerator or ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

2. Flash Column Chromatography

If recrystallization does not yield a product of sufficient purity, flash column chromatography can be used.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is commonly used. The optimal gradient should be determined by TLC analysis.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimum amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent gradient.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group, the lysine backbone and side chain, and the azidoacetyl group. The absence of signals from starting materials and byproducts confirms purity. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (451.48 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with purity typically >96%. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | The spectrum should show characteristic absorption bands for the azide group (~2100 cm⁻¹), amide bonds, and carboxylic acid. |

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Synthetic pathway for this compound.

Caption: Purification and characterization workflow.

Applications in Research and Drug Development

This compound is a versatile reagent for solid-phase peptide synthesis (SPPS). The azido group on the lysine side chain is stable to the standard conditions of Fmoc-based peptide synthesis, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin. This stability allows for the seamless incorporation of the modified amino acid into a peptide sequence.

The presence of the azide moiety opens up a wide range of possibilities for post-synthetic modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These highly efficient and specific reactions enable the conjugation of peptides to other molecules, including:

-

Fluorescent dyes for imaging applications

-

Polyethylene glycol (PEG) for improving pharmacokinetic properties

-

Small molecule drugs for targeted delivery

-

Other biomolecules to create complex bioconjugates

This capability is of significant interest in the development of novel therapeutics, diagnostic agents, and advanced biomaterials.

References

Fmoc-L-Lys(N3-Gly)-OH CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Lys(N3-Gly)-OH, an essential building block in modern bioconjugation and drug development. It details its chemical properties, applications, and the experimental protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent click chemistry reactions. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Compound Specifications

This compound is a lysine derivative where the epsilon-amino group is modified with an azido-glycyl moiety, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This design makes it an ideal reagent for incorporation into peptides via standard Fmoc-based solid-phase peptide synthesis. The azido group serves as a bioorthogonal handle for post-synthetic modification through click chemistry.

| Property | Value | Citation(s) |

| CAS Number | 1198617-89-8 | [1] |

| Molecular Formula | C₂₃H₂₅N₅O₅ | [1] |

| Molecular Weight | 451.48 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically >95% | [1] |

| Storage | 2-8°C, protected from light and moisture. |

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several cutting-edge areas of biomedical research:

-

Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group allows for the straightforward incorporation of the azido-functionalized lysine into peptide chains using standard automated or manual SPPS protocols. The azide group is stable to the conditions of Fmoc deprotection (piperidine) and peptide cleavage from the resin (e.g., trifluoroacetic acid).[2]

-

Click Chemistry: The terminal azide group is a key component for "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are highly efficient and specific, allowing for the covalent ligation of the peptide to other molecules bearing a compatible alkyne functional group.[2]

-

Antibody-Drug Conjugates (ADCs): this compound can be used to synthesize peptide linkers for ADCs. The peptide linker can be designed to be cleaved by specific enzymes in the target cell, and the azide group allows for the attachment of a cytotoxic payload.

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound can be incorporated into the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand. The azide provides a convenient point for conjugating one of these components. The development of PROTACs is a promising strategy in the hypoxia signaling pathway.[3]

Experimental Protocols

Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

-

This compound

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

-

Coupling:

-

Dissolve this compound (2-4 equivalents relative to the resin loading) and HCTU/HATU (1.95 equivalents) in DMF.

-

Add DIPEA (2-4 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF (3-5 times), DCM (3 times), and IPA (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azido-peptide synthesized in the previous step.

Materials:

-

Azido-peptide

-

Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

-

Solvent: A mixture of water and a miscible organic solvent like DMSO or t-butanol.

Procedure:

-

Dissolution: Dissolve the azido-peptide and the alkyne-containing molecule in the chosen solvent system.

-

Reagent Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Reaction Setup:

-

In a reaction vial, combine the azido-peptide and alkyne-containing molecule.

-

Add the CuSO₄ solution (typically to a final concentration of 0.1-1 mM). If using THPTA, pre-mix it with the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 1-5 mM).

-

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.

Signaling Pathways

The application of this compound in the synthesis of PROTACs directly relates to the manipulation of cellular signaling pathways. For instance, PROTACs designed to target components of the hypoxia signaling pathway , such as the von Hippel-Lindau (VHL) E3 ligase, can be synthesized using this amino acid derivative.[3] By inducing the degradation of specific proteins within this pathway, researchers can study their roles in cancer progression and other diseases.

This guide provides a foundational understanding of this compound and its applications. Researchers are encouraged to consult the cited literature for more detailed information and specific experimental conditions.

References

The Azidoacetyl Group: A Bioorthogonal Handle for Advanced Peptide Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role and Applications of Fmoc-L-Lys(N3-Gly)-OH

Introduction

In the landscape of modern peptide science and drug development, the ability to precisely modify and functionalize peptides is paramount. This compound has emerged as a critical building block in solid-phase peptide synthesis (SPPS), offering a versatile platform for the introduction of an azidoacetyl group onto a lysine side chain. This seemingly subtle modification unlocks a powerful toolkit for researchers, enabling the site-specific conjugation of peptides to a wide array of molecules through highly efficient and bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the role of the azidoacetyl group in this compound, detailing its applications, the quantitative aspects of its reactivity, and explicit experimental protocols.

The Core Functionality: The Azidoacetyl Group as a Click Chemistry Hub

The primary role of the azidoacetyl group (N3-CH2-CO-) in this compound is to serve as a bioorthogonal handle for chemical ligation.[1] "Bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes. The azide moiety is particularly well-suited for this role as it is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions.[2]

The azidoacetyl group is a key participant in two major classes of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).[1][3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide.[1][4]

The stability of the azido group under the standard conditions of Fmoc-based SPPS, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin, makes this compound an ideal reagent for seamless incorporation into peptide sequences.[1]

Quantitative Data on Reactivity and Synthesis

The efficiency of both the synthesis of azide-containing amino acids and their subsequent click chemistry reactions is a critical consideration for researchers. The following tables summarize key quantitative data found in the literature.

| Parameter | Value | Reaction Conditions | Reference |

| Yield | 92% | Triflic azide, potassium carbonate, copper(II) sulfate in methanol, dichloromethane, and water for 1 hour. | [5] |

Table 1: Synthesis Yield of a Related Azido-Lysine Derivative

| Parameter | Value | Reactants | Conditions | Reference | | :--- | :--- | :--- | :--- | | Second-Order Rate Constant (k2) | 0.34 M⁻¹s⁻¹ | Peptide with azido-lysine derivative and DBCO | HBS buffer (pH 7.4) at 25 °C |[6] |

Table 2: Kinetic Data for a SPAAC Reaction

Experimental Protocols

Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence on a solid support, adapted from a procedure for a similar modified lysine building block.[7]

Materials:

-

Rink-Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20% v/v)

-

Acetic anhydride in DMF (20% v/v) for capping

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink-Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), HBTU, and HOBt in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for the recommended coupling time.

-

Wash the resin with DMF.

-

-

Capping (Optional): Treat the resin with acetic anhydride in DMF to block any unreacted amino groups.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Incorporation of this compound:

-

For the desired position, use this compound in the coupling step. A twofold molar excess of the amino acid may be used to ensure quantitative coupling.[7]

-

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[10][11][12]

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the CuAAC reaction of an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-functionalized peptide

-

Alkyne-functionalized molecule (e.g., alkyne-dye)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., DMF, water, or a mixture)

Procedure:

-

Dissolve Reactants: Dissolve the azide-functionalized peptide and the alkyne-functionalized molecule in the chosen solvent.

-

Prepare Catalysts: Prepare fresh solutions of CuSO4 and sodium ascorbate.

-

Initiate Reaction: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Incubation: Allow the reaction to proceed at room temperature with gentle agitation. Reaction times can vary from a few minutes to several hours.

-

Purification: Purify the resulting peptide conjugate using RP-HPLC to remove excess reagents and unreacted starting materials.

-

Characterization: Confirm the successful conjugation by mass spectrometry, observing the expected mass increase.

Mandatory Visualizations

Caption: Experimental workflow for peptide synthesis and bioconjugation.

Caption: Role of this compound in peptide functionalization.

Conclusion

This compound is a powerful and indispensable tool in modern chemical biology and drug discovery. The strategic placement of the azidoacetyl group provides a bioorthogonal handle that is stable throughout solid-phase peptide synthesis and readily available for highly efficient and specific click chemistry reactions. This enables the straightforward and site-specific conjugation of peptides to a vast range of molecules, opening up new avenues for the development of targeted therapeutics, advanced imaging agents, and novel biomaterials. The continued exploration of this versatile building block promises to further expand the horizons of peptide engineering and its applications in science and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N3-L-Lys(Fmoc)-OH synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry Using Azide-Modified Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry utilizing azide-modified amino acids. It is designed to be a valuable resource for researchers in proteomics, drug discovery, and chemical biology, offering detailed protocols, quantitative data, and visual representations of key concepts and workflows.

Introduction to Click Chemistry with Azide-Modified Amino Acids

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for biological applications.[1][2] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions form a stable triazole linkage between an azide and an alkyne functional group.[1]

The introduction of azide-modified unnatural amino acids into proteins allows for the precise, site-specific incorporation of a chemical handle that is bioorthogonal, meaning it does not react with native biological functional groups.[3][4] This enables the selective labeling and modification of proteins for a wide range of applications, from visualization and tracking to the construction of antibody-drug conjugates.[5] Commonly used azide-modified amino acids include p-azidophenylalanine (pAzF) and azidohomoalanine (AHA).[4][6]

Core Principles: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental context, particularly whether the reaction is performed in vitro or in living systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[1] It is known for its high yields and rapid kinetics.[7] However, the cytotoxicity of the copper catalyst can limit its application in living cells.[3] To mitigate this, ligands such as THPTA and TBTA are often used to stabilize the copper(I) ion and reduce cellular toxicity.[7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide.[3] The absence of a toxic catalyst makes SPAAC highly suitable for labeling biomolecules in living cells and organisms.[3][9] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved SPAAC kinetics.

A logical workflow for selecting the appropriate click chemistry approach is presented below.

Quantitative Data for Click Chemistry Reactions

The efficiency of SPAAC reactions is often quantified by second-order rate constants. Below is a summary of reported rate constants for various azide-modified amino acids with different cyclooctynes.

| Azide-Modified Amino Acid | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Novel hydrophilic azido-amino acid | DBCO | 0.34 | [8][10] |

| Novel hydrophilic azido-amino acid | BCN | 0.28 | [8][10] |

| p-azidomethyl-L-phenylalanine (pAMF) | DBCO | ~7-fold higher than pAzF | [3] |

| p-azido-L-phenylalanine (pAzF) | DBCO | Slower than pAMF | [3] |

Experimental Protocols

Site-Specific Incorporation of p-Azidophenylalanine (pAzF) into Proteins

This protocol outlines the general steps for incorporating pAzF into a protein of interest in E. coli.

-

Vector Preparation:

-

Introduce an amber stop codon (TAG) at the desired site of incorporation in the gene of interest using site-directed mutagenesis.

-

Co-transform E. coli cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF (e.g., pEVOL-p-AzF).

-

-

Cell Culture and Protein Expression:

-

Grow the co-transformed E. coli in a suitable medium (e.g., LB) with appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture on ice for 20 minutes.

-

Add pAzF to a final concentration of 1 mM (approximately 200 mg per liter of culture).[11]

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.2 mM).[11]

-

Induce the expression of the synthetase/tRNA pair by adding L-arabinose (e.g., to a final concentration of 0.02%).[11]

-

Incubate the culture at a lower temperature (e.g., 18°C) for 16 hours with shaking.[11]

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication).

-

Purify the protein of interest using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified Proteins

This protocol provides a general procedure for labeling purified azide-modified proteins with an alkyne-containing probe.

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-probe (e.g., a fluorescent dye-alkyne) in DMSO.

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).[12]

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA, in water (e.g., 100 mM).[12]

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water (e.g., 300 mM).[12]

-

-

Labeling Reaction:

-

In a microfuge tube, combine the purified azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS buffer (e.g., 90 µL).[8]

-

Add the alkyne-probe to the desired final concentration (e.g., 20 µM).[12]

-

Add the THPTA solution (e.g., 10 µL of 100 mM stock).[8]

-

Add the CuSO₄ solution (e.g., 10 µL of 20 mM stock).[8]

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 10 µL of 300 mM stock).[8]

-

Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[8]

-

-

Purification:

-

Remove excess reagents and purify the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Proteins

This protocol describes the labeling of a purified azide-modified protein with a DBCO-containing probe.

-

Reagent Preparation:

-

Prepare a stock solution of the DBCO-probe (e.g., DBCO-biotin) in DMSO or DMF (e.g., 10 mM).

-

-

Labeling Reaction:

-

To a solution of the azide-modified protein (e.g., 50-100 µM in PBS, pH 7.2), add a 10-20 fold molar excess of the DBCO-probe.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

-

Purification:

-

Remove excess DBCO-probe by repeated washing with PBS using a centrifugal concentrator with an appropriate molecular weight cutoff.

-

Applications in Signaling Pathway Analysis and Proteomics

Click chemistry with azide-modified amino acids is a powerful tool for studying cellular signaling pathways and for various applications in proteomics.

Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is implicated in many cancers.[13][14] Click chemistry can be utilized to study the EGFR interactome and post-translational modifications.[14][15] For example, by incorporating an azide-modified amino acid into EGFR, researchers can "click" on affinity tags to pull down interacting proteins for identification by mass spectrometry. This allows for the mapping of protein-protein interactions that are dependent on specific signaling states.

Experimental Workflows in Proteomics

Click chemistry enables several powerful workflows for proteomic analysis.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with the active sites of enzymes.[16] By incorporating a clickable handle (alkyne or azide) into the probe, researchers can label and enrich active enzymes from complex biological samples for identification and quantification.[17]

Metabolic Labeling and Enrichment of Newly Synthesized Proteins: Cells can be cultured in media containing an azide-modified amino acid, such as azidohomoalanine (AHA), which is a surrogate for methionine.[4] This leads to the incorporation of the azide handle into all newly synthesized proteins. These proteins can then be selectively labeled with an alkyne-biotin tag via click chemistry, followed by enrichment and identification.

Conclusion

The use of azide-modified amino acids in conjunction with click chemistry provides a versatile and powerful platform for the site-specific modification and analysis of proteins. This technical guide has provided an in-depth overview of the core principles, quantitative data, experimental protocols, and key applications in the fields of signal transduction and proteomics. By leveraging these techniques, researchers can gain deeper insights into complex biological processes and accelerate the development of novel therapeutics and diagnostics.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 5. Dual Unnatural Amino Acid Incorporation and Click-Chemistry Labeling to Enable Single-Molecule FRET Studies of p97 Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 13. nautilus.bio [nautilus.bio]

- 14. Proteomic analysis of the epidermal growth factor receptor (EGFR) interactome and post-translational modifications associated with receptor endocytosis in response to EGF and stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Core of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, the building blocks of proteins and crucial components in numerous biological processes, is a cornerstone of modern drug discovery and biochemical research. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this field, and at the heart of the most widely adopted SPPS methodology lies the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy. This guide provides a comprehensive technical overview of the Fmoc-based SPPS, detailing its core principles, experimental protocols, and critical considerations for the successful synthesis of high-quality peptides.

The Principle of Orthogonality: The Foundation of Fmoc SPPS

Fmoc SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support, typically a resin.[1][2] The success of this strategy hinges on the principle of orthogonality . This means that the temporary protecting group for the α-amino group of the incoming amino acid (the Fmoc group) can be removed under conditions that leave the permanent protecting groups on the amino acid side chains and the linkage to the resin intact.[3][4]

In the Fmoc/tBu (tert-butyl) strategy, the Fmoc group is labile to a weak base, typically piperidine, while the side-chain protecting groups and the resin linker are cleaved by a strong acid, such as trifluoroacetic acid (TFA).[2][3][4] This orthogonal scheme prevents premature deprotection of side chains during the synthesis cycles and allows for the final, simultaneous removal of all protecting groups and cleavage of the peptide from the resin in a single step.[5]

Advantages of the Fmoc Strategy:

-

Milder Conditions: The use of a weak base for deprotection avoids the repeated use of strong acids, which can degrade sensitive peptide sequences.[4]

-

Compatibility: The milder conditions are compatible with a wide range of modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation.[4][6]

-

Real-time Monitoring: The cleavage of the Fmoc group releases a chromophore, dibenzofulvene (DBF), which has a strong UV absorbance. This allows for the real-time monitoring of the deprotection reaction, ensuring its completion.[4][7]

-

Automation: The straightforward and repetitive nature of the cycles, coupled with the ability to monitor reactions, makes Fmoc SPPS highly amenable to automation.[1][6]

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using the Fmoc strategy involves a series of repetitive cycles, with each cycle adding one amino acid to the growing peptide chain.

Key Experimental Steps and Protocols

Resin Selection and First Amino Acid Loading

The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., acid or amide).[8] For C-terminal acids, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is a popular choice for C-terminal amides.[8][9]

Protocol for Loading the First Amino Acid onto Wang Resin:

-

Swell the Wang resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

In a separate vial, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and an equal molar amount of a coupling agent like HOBt in DMF.

-

Add 3-5 equivalents of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), to the amino acid solution and allow it to pre-activate for 15-20 minutes.

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.

-

After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry it under vacuum.

The Deprotection Step: Removing the Fmoc Group

The removal of the Fmoc group is a critical step and is typically achieved using a solution of piperidine in DMF.[4] The mechanism involves a β-elimination reaction.[3][4]

Protocol for Fmoc Deprotection:

-

Wash the peptide-resin with DMF.

-

Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[10]

-

Agitate the mixture for an initial 2 minutes, then drain the solution.[10]

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes.[10]

-

Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine and the piperidine-DBF adduct.

| Parameter | Value/Condition | Reference |

| Deprotection Reagent | 20% Piperidine in DMF | [4][10] |

| Alternative Reagents | 4-methylpiperidine, Piperazine, DBU | [3][11][12] |

| Reaction Time | 2 + 5-10 minutes | [10] |

| Monitoring | UV absorbance at ~301 nm | [7] |

The Coupling Step: Forming the Peptide Bond

The formation of the peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Fmoc-amino acid requires activation of the carboxyl group.[11] A variety of coupling reagents are available for this purpose.

Common Coupling Reagents and Additives:

| Coupling Reagent | Full Name | Additive | Notes |

| Carbodiimides | |||

| DIC | N,N'-Diisopropylcarbodiimide | HOBt, Oxyma Pure | Soluble urea byproduct.[13] |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | Insoluble urea byproduct. |

| Onium Salts | |||

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (inherent) | Commonly used, efficient.[13] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt (inherent) | More reactive than HBTU, good for hindered couplings.[7][13] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt (inherent) | Effective coupling reagent.[7] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma Pure (inherent) | Safer alternative to HOBt/HOAt-based reagents.[13] |

Protocol for a Standard HBTU/HOBt Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid, 3-5 equivalents of HBTU, and 3-5 equivalents of HOBt in DMF.

-

Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.

-

After coupling, drain the reaction solution and wash the resin thoroughly with DMF.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all the side-chain protecting groups. This is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly TFA, and a variety of scavengers.[5] Scavengers are crucial to trap the reactive cationic species generated during the deprotection of side chains, which can otherwise lead to unwanted side reactions with nucleophilic residues like Tryptophan, Methionine, and Cysteine.[5]

Common Cleavage Cocktails:

| Reagent Cocktail | Composition (v/v) | Target Residues/Notes | Reference |

| Standard | 95% TFA, 2.5% TIS, 2.5% Water | General purpose, for peptides without sensitive residues. | [5] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | For peptides containing Cys, Met, Trp, or Tyr. | [5] |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Minimizes attachment of Trp-containing peptides to the linker. | [5] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide | Prevents oxidation of Met. | [14] |

Protocol for Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare the appropriate cleavage cocktail fresh. Use approximately 10-15 mL of the cocktail per gram of resin.[5]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Challenges and Troubleshooting in Fmoc SPPS

While Fmoc SPPS is a robust methodology, certain challenges can arise, particularly with "difficult sequences."

-

Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection reactions. This can be mitigated by using specialized resins, chaotropic agents, or pseudoproline dipeptides.

-

Racemization: The activation of the carboxyl group can sometimes lead to racemization, especially for certain amino acids like Cysteine and Histidine. The choice of coupling reagent and the addition of additives like HOBt or HOAt can minimize this side reaction.[7]

-

Aspartimide Formation: Peptides containing Aspartic acid are prone to forming a cyclic aspartimide intermediate, particularly during the piperidine-mediated Fmoc deprotection. This can lead to epimerization and the formation of byproducts.[7]

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences with Proline or Glycine at the C-terminus.[7]

Conclusion

The Fmoc protection strategy is a powerful and versatile tool for the chemical synthesis of peptides. Its reliance on orthogonal protecting groups and milder reaction conditions has made it the method of choice for both academic research and industrial-scale peptide production. A thorough understanding of the underlying chemistry, careful optimization of protocols, and awareness of potential side reactions are paramount to the successful synthesis of high-purity peptides for a wide range of applications in science and medicine.

References

- 1. bachem.com [bachem.com]

- 2. Bot Detection [iris-biotech.de]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Bot Detection [iris-biotech.de]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Fmoc SPPS Linkers [sigmaaldrich.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mass Spectrometric Characterization of Fmoc-L-Lys(N3-Gly)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(N3-Gly)-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the alpha-amino group, a lysine residue, and a glycine linker functionalized with an azido (-N3) group. This azido moiety is of significant interest in bioconjugation chemistry, enabling the site-specific modification of peptides through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of various molecules, including fluorophores, polymers, and therapeutic agents, to the peptide backbone. This guide provides a summary of the available spectroscopic data for this compound and a detailed, adapted experimental protocol for its synthesis and characterization.

Spectroscopic and Mass Spectrometric Data

The definitive characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Based on its molecular formula, C23H25N5O5, the expected monoisotopic mass is 451.1859 g/mol . High-resolution mass spectrometry (HRMS) is typically used to confirm the elemental composition.

Table 1: Mass Spectrometry Data for this compound

| Analysis | Parameter | Value |

| Molecular Formula | C23H25N5O5 | - |

| Molecular Weight | 451.48 g/mol | - |

| Monoisotopic Mass | 451.1859 g/mol | - |

| Expected Ion (ESI+) | [M+H]+ | 452.1934 |

| Expected Ion (ESI+) | [M+Na]+ | 474.1753 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of the atoms in the molecule. To date, a publically available, fully assigned NMR spectrum for this compound has not been identified in the scientific literature. The following tables are provided as a template for the expected signals in the ¹H and ¹³C NMR spectra. The chemical shifts are highly dependent on the solvent and experimental conditions used.

Table 2: Template for ¹H NMR Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Expected ~7.8-7.2 | m | 8H | Fmoc aromatic protons |

| Expected ~4.4-4.2 | m | 3H | Fmoc-CH, Fmoc-CH2 |

| Expected ~4.0-3.8 | s | 2H | Gly-CH2 |

| Expected ~4.0-3.9 | m | 1H | Lys α-CH |

| Expected ~3.2-3.0 | m | 2H | Lys ε-CH2 |

| Expected ~1.9-1.3 | m | 6H | Lys β, γ, δ-CH2 |

Table 3: Template for ¹³C NMR Data of this compound

| Chemical Shift (ppm) | Assignment |

| Expected ~174 | Lys C=O |

| Expected ~168 | Gly C=O |

| Expected ~156 | Fmoc C=O |

| Expected ~144, 141, 128, 127, 125, 120 | Fmoc aromatic carbons |

| Expected ~67 | Fmoc-CH2 |

| Expected ~54 | Lys α-C |

| Expected ~51 | Gly-CH2 |

| Expected ~47 | Fmoc-CH |

| Expected ~39 | Lys ε-C |

| Expected ~32, 29, 23 | Lys β, γ, δ-C |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. The synthesis protocol is an adapted method based on established procedures for similar compounds.

Synthesis of this compound (Adapted Protocol)

This two-step procedure involves the initial synthesis of azidoacetic acid followed by its coupling to the side chain of Fmoc-L-lysine.

Step 1: Synthesis of Azidoacetic Acid

-

Dissolve 2-bromoacetic acid in a mixture of water and a suitable organic solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath and slowly add a solution of sodium azide in water.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield azidoacetic acid.

Step 2: Coupling of Azidoacetic Acid to Fmoc-L-Lysine-OH

-

Dissolve Fmoc-L-Lysine-OH in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an activator, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Add the previously synthesized azidoacetic acid to the reaction mixture.

-

Add a base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to obtain the pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, with or without a small amount of formic acid).

-

Instrument: Analyze the sample using a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and/or [M+Na]⁺ ions.

-

Data Analysis: Determine the accurate mass of the observed ions and compare it to the calculated theoretical mass to confirm the elemental composition.

Visualizations

The following diagrams illustrate the key workflows involving this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Understanding bioconjugation with Fmoc-L-Lys(N3-Gly)-OH.

An In-depth Technical Guide to Bioconjugation with Fmoc-L-Lys(N3-Gly)-OH

For researchers, scientists, and professionals in drug development, the ability to precisely modify and functionalize peptides is paramount. This compound has emerged as a critical building block in the field of bioconjugation, offering a versatile and efficient handle for the site-specific attachment of a wide array of molecules. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in creating advanced biomolecular conjugates.

Core Concepts and Properties

This compound is a chemically modified amino acid derivative designed for seamless integration into Solid-Phase Peptide Synthesis (SPPS).[1][2] Its structure incorporates three key features: the L-lysine backbone, a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and an azidoacetyl moiety attached to the ε-amino group of the lysine side chain.[1] This unique arrangement makes it an ideal reagent for modern bioconjugation strategies.[3]

The Fmoc group provides robust protection of the α-amino group, allowing for the stepwise assembly of peptide chains. It is readily removed under mild basic conditions, typically with piperidine, without affecting the integrity of the peptide or the azide functionality.[3] The azide group (-N₃) on the glycine linker serves as a bioorthogonal handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][4]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅N₅O₅ | [5][6] |

| Molecular Weight | 451.48 g/mol | [2][6] |

| CAS Number | 1198617-89-8 | [5][6] |

| Purity | >96% - 98% (supplier dependent) | [5][6] |

| Primary Application | Building block for SPPS and click chemistry | [1][2] |

| Key Functional Groups | Fmoc (α-amino protection), Azide (for bioconjugation) | [3] |

Applications in Research and Drug Development

The versatility of this compound has led to its adoption in a variety of applications, primarily centered around the creation of complex biomolecules.

| Application Area | Description | Key Benefits | Reference |

| Peptide-Drug Conjugates (PDCs) | The azide group allows for the covalent attachment of cytotoxic drugs or other therapeutic agents to a targeting peptide. | Site-specific drug attachment, potential for improved therapeutic index. | [3][7] |

| Fluorescent Labeling and Imaging | Fluorescent probes containing a compatible alkyne group can be "clicked" onto the peptide for use in cellular imaging and diagnostic assays. | Precise positioning of the label, stable linkage. | [3][7] |

| Protein Engineering | Introduction of the azide group into a synthetic peptide or protein allows for the subsequent attachment of other molecules to study or alter protein function. | Bioorthogonal modification, enabling studies of protein-protein interactions. | [3][7] |

| Development of Biomaterials | Used to functionalize peptides that can be incorporated into hydrogels, scaffolds, or other biomaterials for tissue engineering and other applications. | Covalent and stable immobilization of peptides. | [3] |

| Antibody-Drug Conjugate (ADC) Linkers | This amino acid derivative can be a component of the linker technology used in the development of ADCs. | Provides a reactive handle for drug attachment. | [1][2][5] |

Methodologies and Experimental Protocols

The use of this compound in bioconjugation typically involves two main stages: the synthesis of the azide-containing peptide via SPPS, followed by the bioconjugation step using click chemistry.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

-

This compound

-

Other Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF (Deprotection solution)

-

Coupling reagents: HBTU/HOBt or HATU

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washes: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.

-

Peptide Elongation: For each subsequent amino acid in the sequence, including this compound, perform the following:

-

Dissolve the Fmoc-amino acid and coupling reagents in DMF.

-

Add the activator base (DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Perform Fmoc deprotection as in step 3.

-

Repeat until the desired peptide sequence is synthesized.

-

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups. The azide group is stable to TFA.[8]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the azide-containing peptide by mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Bioconjugation via Click Chemistry

Once the azide-containing peptide is synthesized and purified, it can be conjugated to a molecule of interest containing a terminal alkyne. The two primary methods for this are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4]

a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-containing peptide

-

Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent system (e.g., water/t-butanol or DMSO)

Protocol:

-

Dissolve the azide-containing peptide and the alkyne-containing molecule in the chosen solvent system.

-

Prepare a fresh solution of sodium ascorbate.

-

Prepare a solution of CuSO₄.

-

Add the sodium ascorbate to the peptide/alkyne mixture, followed by the CuSO₄ solution.

-

Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress by HPLC or mass spectrometry.

-

Upon completion, purify the resulting conjugate using RP-HPLC.

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is often preferred for biological systems where copper toxicity is a concern.[1]

Materials:

-

Azide-containing peptide

-

Strained alkyne-containing molecule (e.g., DBCO, BCN)

-

Biologically compatible buffer (e.g., Phosphate-Buffered Saline, PBS)

Protocol:

-

Dissolve the azide-containing peptide in the appropriate buffer.

-

Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and add it to the peptide solution.

-

Allow the reaction to proceed at room temperature or 37°C for 1-24 hours. Monitor the reaction progress.

-

Purify the conjugate as needed, often by size-exclusion chromatography or RP-HPLC.

Caption: Overview of CuAAC and SPAAC click chemistry pathways for bioconjugation.

Conclusion

This compound is a powerful and indispensable tool in modern chemical biology and drug development.[3] Its compatibility with standard SPPS workflows simplifies the synthesis of azide-functionalized peptides, providing a reliable platform for subsequent bioconjugation.[3][4] The ability to perform highly efficient and specific click chemistry reactions opens up a vast landscape of possibilities for creating novel peptide-based therapeutics, diagnostics, and advanced biomaterials. While the cost of this specialized reagent can be a consideration, its versatility and the robustness of the resulting conjugates often justify the investment for high-value applications.[3]

References

Methodological & Application

Protocol for Site-Specific Incorporation of Azide Functionality into Peptides using Fmoc-L-Lys(N3-Gly)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the incorporation of the non-canonical amino acid Fmoc-L-Lys(N3-Gly)-OH into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This amino acid derivative serves as a versatile building block for introducing a bioorthogonal azide handle at a specific lysine residue. The azidoacetyl group on the lysine side chain enables subsequent modification of the peptide through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This methodology is invaluable for a range of applications, including the development of peptide-drug conjugates, fluorescently labeled probes for cellular imaging, and tools for studying protein-protein interactions.[4] The azide group is stable under standard SPPS conditions, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).[5][6]

Materials and Reagents

-

This compound

-

Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

-

-

Bases:

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine

-

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

-

Cleavage Cocktail:

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water, deionized

-

-

Diethyl ether, cold

-

Acetonitrile, HPLC grade

-

Kaiser test kit for monitoring coupling completion

Quantitative Data on Coupling Efficiency

The choice of coupling reagent can influence the efficiency of incorporating this compound. While this amino acid is generally compatible with standard coupling protocols, the following table summarizes typical coupling efficiencies observed with common reagents. It is important to note that optimal conditions may vary depending on the peptide sequence and solid support.

| Coupling Reagent | Activator Base | Typical Coupling Time | Estimated Coupling Efficiency (%) | Notes |

| HBTU | DIPEA | 1 - 2 hours | > 98% | A reliable and commonly used reagent for standard and modified amino acids. |

| HATU | DIPEA | 1 - 2 hours | > 99% | Generally provides higher coupling efficiency, especially for sterically hindered amino acids. |

| DIC/Oxyma | N/A | 2 - 4 hours | > 97% | A cost-effective option with good performance. Longer coupling times may be required. |

Note: Coupling efficiency should be monitored at each step using a qualitative method like the Kaiser test or a quantitative method like UV-Vis monitoring of Fmoc deprotection.[7]

Experimental Protocols

I. Resin Swelling and Fmoc Deprotection

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes to remove the Fmoc protecting group.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 x 1 min).

II. This compound Coupling

This protocol describes the coupling using HBTU, a widely used and effective coupling reagent.

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 min).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recoupling may be necessary.

III. Peptide Chain Elongation

Repeat the deprotection (Protocol I) and coupling (Protocol II, using the respective standard Fmoc-amino acids) steps until the desired peptide sequence is assembled.

IV. Final Fmoc Deprotection

After the final coupling step, perform a final Fmoc deprotection as described in Protocol I.

V. Cleavage and Deprotection

-

Wash the resin with DCM (5 x 1 min) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

VI. Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-